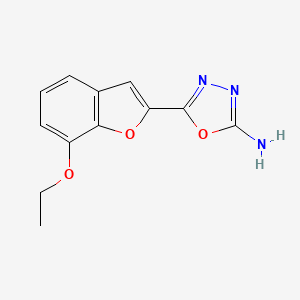
Methyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate
Vue d'ensemble
Description
“Methyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C10H14N2O5 . It has a molecular weight of 242.23 g/mol . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O5/c1-10(2,3)16-9(14)11-7-5-6(12-17-7)8(13)15-4/h5H,1-4H3,(H,11,14) .Chemical Reactions Analysis
Isoxazole compounds, including “this compound”, are commonly found in many commercially available drugs . They are significant in the field of drug discovery, and new eco-friendly synthetic strategies are always being developed .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Safety and Hazards
Orientations Futures
The development of new eco-friendly synthetic strategies for the synthesis of isoxazole compounds, such as “Methyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate”, is a significant area of research . These strategies aim to overcome the disadvantages associated with metal-catalyzed reactions .
Mécanisme D'action
Target of Action
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives are known to have significant biological interests and are involved in various biochemical pathways .
Result of Action
Isoxazole derivatives are known for their potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate . .
Analyse Biochimique
Biochemical Properties
Methyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other biomolecules. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. For instance, it can be used as a building block in the synthesis of dipeptides, where it interacts with coupling reagents to form amide bonds . The nature of these interactions involves the activation of the carboxylate group, allowing it to react with amines to form stable peptide bonds.
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. In cells, this compound can influence protein synthesis by providing protected amino acid residues that can be incorporated into growing peptide chains. This can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of specific peptides and proteins . Additionally, the compound’s stability and resistance to degradation make it a valuable tool for studying long-term cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group protects the amino group from unwanted reactions, allowing the carboxylate group to participate in peptide bond formation. This protection is crucial for the selective synthesis of peptides, as it prevents side reactions that could compromise the integrity of the final product . The compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound maintains its activity over extended periods, making it suitable for in vitro and in vivo experiments that require prolonged exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to study its biochemical properties without causing significant adverse effects. At high doses, the compound may exhibit toxic effects, including disruptions in cellular metabolism and enzyme activity . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the incorporation of the protected amino acid into peptide chains . Additionally, the compound can affect metabolic flux by altering the levels of specific metabolites involved in peptide synthesis and degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where it can participate in biochemical reactions . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which affect its ability to reach target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be directed to the endoplasmic reticulum or Golgi apparatus, where it can participate in peptide synthesis and modification . These localization signals ensure that the compound exerts its effects in the appropriate cellular context, enhancing its utility in biochemical research.
Propriétés
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)16-9(14)11-7-5-6(12-17-7)8(13)15-4/h5H,1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRXEVRHQHNSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



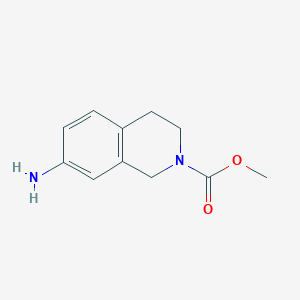
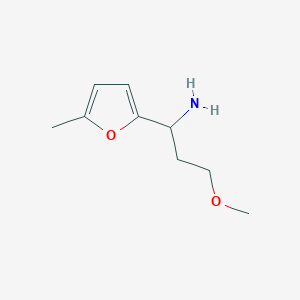
amine hydrochloride](/img/structure/B1430087.png)
![1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide](/img/structure/B1430088.png)
![Ethyl [(2,2-difluoroethyl)carbamoyl]formate](/img/structure/B1430095.png)
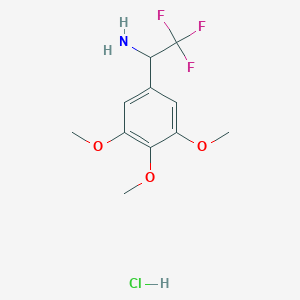
![3-Methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B1430097.png)
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1430098.png)

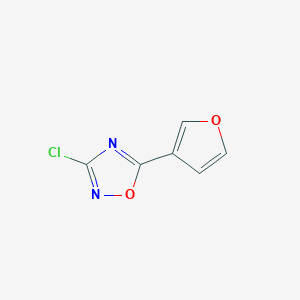
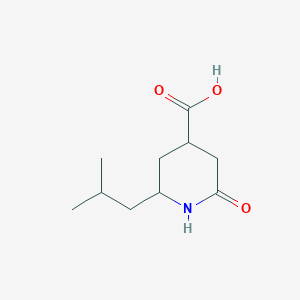
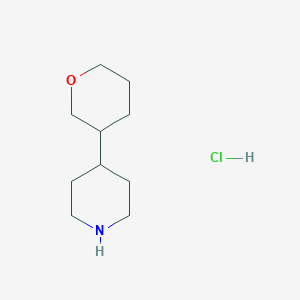
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine](/img/structure/B1430105.png)
